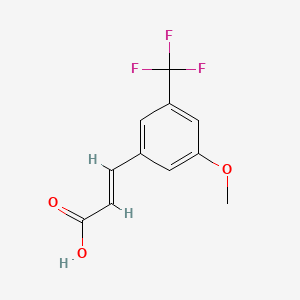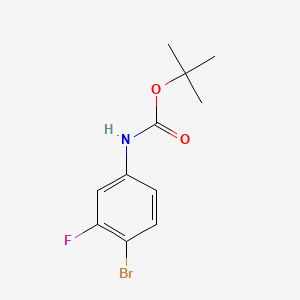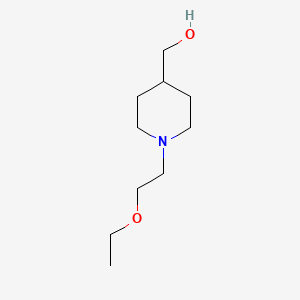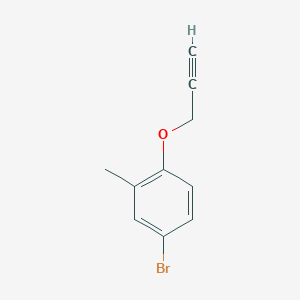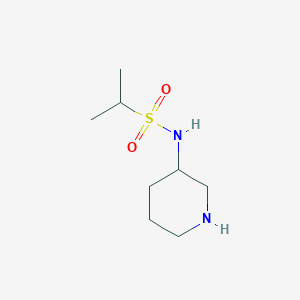![molecular formula C12H20ClN B1457346 [4-(2-甲基丁烷-2-基)苯基]甲胺盐酸盐 CAS No. 1423029-52-0](/img/structure/B1457346.png)
[4-(2-甲基丁烷-2-基)苯基]甲胺盐酸盐
描述
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClN and its molecular weight is 213.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
材料科学
在材料科学领域,该化合物的结构特性颇受关注。 研究人员可以研究该化合物与各种材料的相互作用,从而开发出新的复合材料或涂层,以提高材料的耐久性或赋予其额外的特性,例如提高耐化学性或耐温性 .
化学合成
该化学物质是合成更复杂分子的一种构建块。 其反应性胺基允许创建广泛的衍生物,这些衍生物可用于探索合成化学中的新反应或途径 .
生物学研究
[4-(2-甲基丁烷-2-基)苯基]甲胺盐酸盐的生物活性是一个正在研究的课题。 它可能与生物受体或酶相互作用,从而为开发新的治疗剂或了解生物途径提供见解 .
分析方法开发
分析化学家利用该化合物开发新的分析方法。 由于其独特的化学结构,它可以用作方法开发中的目标分析物,有助于建立检测和定量类似化合物的方案 .
安全性和毒理学
安全性和毒理学研究对于任何化学化合物都至关重要。 该化合物的安全特性,包括其危险陈述和预防措施,已得到深入研究,以了解其对健康和环境的影响 .
纳米技术
在纳米技术领域,研究人员可能会探索[4-(2-甲基丁烷-2-基)苯基]甲胺盐酸盐在纳米级器件或传感器创建中的应用。 其分子结构可能是设计纳米级组件的关键 .
环境科学
环境科学家可能会调查该化合物如何与环境因素相互作用。 研究可能包括其降解产物、在各种生态系统中的持久性和对动植物的潜在影响 .
生化分析
Biochemical Properties
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific receptors and enzymes, modulating their activity and affecting biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby altering the rate of biochemical reactions .
Cellular Effects
The effects of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it may impact the expression of specific genes, thereby altering the production of proteins and other biomolecules essential for cellular function .
Molecular Mechanism
At the molecular level, [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, influencing their activity. The compound may act as an enzyme inhibitor or activator, altering the rate of biochemical reactions. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways play a crucial role in determining the compound’s activity and effects on cellular function .
Transport and Distribution
The transport and distribution of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to specific proteins or accumulate in certain cellular compartments. Understanding the transport and distribution mechanisms is crucial for determining the compound’s localization and activity within cells .
属性
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-12(2,3)11-7-5-10(9-13)6-8-11;/h5-8H,4,9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINNAJAXFURBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


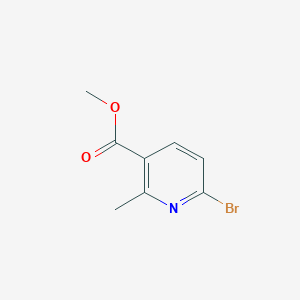
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B1457266.png)

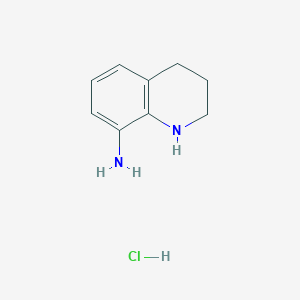
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)

